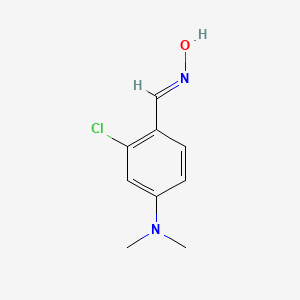

2-Chloro-4-dimethylaminobenzaldehyde oxime

Descripción

Structure

3D Structure

Propiedades

Número CAS |

73664-51-4 |

|---|---|

Fórmula molecular |

C9H11ClN2O |

Peso molecular |

198.65 g/mol |

Nombre IUPAC |

(NE)-N-[[2-chloro-4-(dimethylamino)phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)8-4-3-7(6-11-13)9(10)5-8/h3-6,13H,1-2H3/b11-6+ |

Clave InChI |

JCCLFAQLMMBINZ-IZZDOVSWSA-N |

SMILES isomérico |

CN(C)C1=CC(=C(C=C1)/C=N/O)Cl |

SMILES canónico |

CN(C)C1=CC(=C(C=C1)C=NO)Cl |

Origen del producto |

United States |

Synthetic Methodologies for 2 Chloro 4 Dimethylaminobenzaldehyde Oxime

Classical Oximation Reactions

The most fundamental and widely employed method for the synthesis of 2-Chloro-4-dimethylaminobenzaldehyde oxime is the classical oximation reaction. This involves the condensation of 2-Chloro-4-dimethylaminobenzaldehyde with a source of hydroxylamine (B1172632), typically hydroxylamine hydrochloride, in the presence of a base.

Condensation with Hydroxylamine Hydrochloride: Reaction Conditions and Solvent Systems

The reaction between 2-Chloro-4-dimethylaminobenzaldehyde and hydroxylamine hydrochloride proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the oxime. The presence of a base is crucial to neutralize the hydrochloric acid liberated from the hydroxylamine hydrochloride, thereby driving the reaction to completion.

A variety of solvent systems can be employed for this transformation. Common choices include aqueous ethanol (B145695), methanol (B129727), or other polar protic solvents that can effectively dissolve both the aldehyde and the hydroxylamine salt. rsc.org For instance, a general procedure for the synthesis of aromatic oximes involves suspending the aldehyde in a 3:1 mixture of water and ethanol, followed by the addition of hydroxylamine hydrochloride and an aqueous solution of a base like sodium hydroxide (B78521) (NaOH). rsc.org Another approach utilizes acetonitrile (B52724) as the solvent in the presence of a catalyst like oxalic acid. orientjchem.org The choice of solvent can influence the reaction rate and the ease of product isolation.

Optimization of Reaction Parameters: Temperature, Stoichiometry, and Duration

The efficiency of the oximation reaction can be significantly influenced by several key parameters.

Temperature: Classical oximation reactions are often conducted at room temperature, providing a mild and convenient synthetic route. rsc.org However, in some cases, gentle heating or refluxing the reaction mixture can be employed to accelerate the reaction rate, particularly for less reactive substrates. orientjchem.org

Stoichiometry: The molar ratio of the reactants is a critical factor. Typically, a slight excess of hydroxylamine hydrochloride is used to ensure complete conversion of the aldehyde. The amount of base added is generally stoichiometric to or in slight excess of the hydroxylamine hydrochloride to ensure complete neutralization of the HCl produced.

Duration: The reaction time can vary from a few hours to overnight, depending on the specific conditions and the reactivity of the aldehyde. rsc.org Monitoring the progress of the reaction by techniques such as thin-layer chromatography (TLC) is essential to determine the point of completion and to avoid the formation of byproducts.

Illustrative Reaction Conditions for Aryl Aldehyde Oximation

| Aldehyde Substrate | Reagents | Solvent | Temperature | Duration | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Hydroxylamine HCl, NaOH | H₂O/EtOH (3:1) | Room Temp. | 2 h | Quantitative | rsc.org |

| Benzaldehyde (B42025) | Hydroxylamine HCl, Oxalic Acid | Acetonitrile | Reflux | 60 min | 95 | orientjchem.org |

This table presents general conditions for the oximation of related aryl aldehydes and is intended to be illustrative of typical parameters.

Catalytic Approaches to Oxime Synthesis

To enhance the efficiency and sustainability of oxime synthesis, various catalytic methods have been developed. These approaches often lead to faster reactions, milder conditions, and improved yields.

Heterogeneous Catalysis (e.g., Titanium Dioxide-Mediated Routes)

Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture, allowing for catalyst recycling and simpler product purification. Titanium dioxide (TiO₂) has been investigated as a catalyst in the synthesis of oximes. In a solvent-free microwave-assisted approach, the reaction of an aldehyde with hydroxylamine hydrochloride in the presence of TiO₂ can lead to the formation of the corresponding oxime. mdpi.com The acidic nature of the catalyst can promote the dehydration of the intermediate, and the addition of a base like sodium carbonate (Na₂CO₃) is often necessary to favor the exclusive formation of the oxime. mdpi.com

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and increased product yields. researchgate.net The application of microwave energy can significantly accelerate the oximation of aldehydes. mdpi.comgoogle.com In the context of 2-Chloro-4-dimethylaminobenzaldehyde oxime synthesis, a microwave-assisted protocol would likely involve mixing the aldehyde, hydroxylamine hydrochloride, and a suitable base (and catalyst, if used) in a microwave reactor. The reaction parameters, such as power, temperature, and time, would be optimized to achieve a high conversion rate in a short period. For instance, a general procedure for the microwave-assisted synthesis of oximes involves irradiating a mixture of the aldehyde, hydroxylamine hydrochloride, and a base like sodium carbonate at a specific power for a few minutes. mdpi.com

Comparison of Conventional vs. Microwave-Assisted Oximation

| Method | Typical Reaction Time | Energy Input | Solvent Usage | Yield |

|---|---|---|---|---|

| Conventional Heating | Hours | Indirect, slow | Often required | Good to excellent |

Derivatization from Related Precursors and Analogues

While the direct oximation of 2-Chloro-4-dimethylaminobenzaldehyde is the most straightforward route, the synthesis of its oxime could conceptually be achieved through the derivatization of related precursors. However, specific literature detailing such approaches for this particular compound is scarce. In principle, one could envision the synthesis starting from a precursor molecule that already contains the oxime functionality, followed by the introduction of the chloro and dimethylamino substituents onto the aromatic ring through standard aromatic substitution reactions. Alternatively, a related benzaldehyde analogue could be converted to its oxime and then chemically modified to yield the target compound. These multi-step synthetic routes are generally less efficient than the direct oximation of the readily available aldehyde and would only be considered if the starting aldehyde were unavailable or if specific stereoisomers of the oxime were desired.

Purification Techniques and Yield Optimization Strategies

The efficient synthesis of 2-Chloro-4-dimethylaminobenzaldehyde oxime is contingent not only on the chosen synthetic route but also on the subsequent purification and yield optimization strategies. Achieving a high degree of purity is essential for the accurate characterization and further application of the compound. This section details common purification techniques and strategies to maximize the yield of substituted benzaldehyde oximes, with a focus on methods applicable to 2-Chloro-4-dimethylaminobenzaldehyde oxime.

Purification Techniques

The primary methods for the purification of aromatic oximes, including 2-Chloro-4-dimethylaminobenzaldehyde oxime, are recrystallization and column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Recrystallization: This is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent will dissolve the oxime sparingly at room temperature but completely at an elevated temperature. For oximes with structures similar to 2-Chloro-4-dimethylaminobenzaldehyde oxime, mixed solvent systems are often employed. For instance, a mixture of ethyl acetate (B1210297) and a non-polar solvent like petroleum ether or n-hexane has been shown to be effective for recrystallizing related benzaldehyde oxime derivatives. google.com The process typically involves dissolving the crude product in a minimal amount of the hot solvent mixture and allowing it to cool slowly, leading to the formation of crystals of the purified oxime, which can then be isolated by filtration.

Column Chromatography: For separating the target oxime from impurities with similar solubility profiles, silica (B1680970) gel column chromatography is a powerful tool. acs.org The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A suitable eluent (mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the silica gel (stationary phase), allowing for their separation. The selection of the eluent system is crucial for achieving good separation. A common approach is to start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). researchgate.net

Interactive Data Table: Common Purification Techniques for Aromatic Oximes

| Purification Technique | Description | Key Parameters | Applicable To |

| Recrystallization | Purification of a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Solvent system, cooling rate, concentration. | Crystalline solids with temperature-dependent solubility. |

| Column Chromatography | Separation of a mixture based on the differential adsorption of components onto a stationary phase. | Stationary phase (e.g., silica gel), mobile phase (eluent), column dimensions. | Mixtures of compounds with different polarities. |

Yield Optimization Strategies

Maximizing the yield of 2-Chloro-4-dimethylaminobenzaldehyde oxime involves careful control of reaction conditions and the use of appropriate reagents and catalysts.

Solvent and Catalyst Systems: The choice of solvent can significantly impact the reaction rate and yield. Studies on the synthesis of various aryl oximes have shown that a mixture of methanol and mineral water can lead to high yields in a short amount of time. ias.ac.in The use of catalysts is another effective strategy. For instance, bismuth(III) oxide (Bi₂O₃) has been used as an efficient, non-toxic, and inexpensive catalyst for the synthesis of oximes under solvent-free grinding conditions, resulting in excellent yields. nih.gov Similarly, zinc oxide (ZnO) has been employed as a catalyst for the solventless synthesis of aldoximes. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of benzaldehyde oximes. google.com This method provides rapid and uniform heating, which can accelerate the reaction between the substituted benzaldehyde and hydroxylamine hydrochloride. The use of an alkaline compound like anhydrous sodium carbonate in an organic solvent such as ethanol is a common practice in microwave-assisted oxime synthesis. google.com

Stoichiometry and Reaction Conditions: Optimizing the molar ratio of the reactants is crucial for maximizing the yield. Typically, a slight excess of hydroxylamine hydrochloride is used to ensure the complete conversion of the aldehyde. ias.ac.in The reaction temperature and time are also critical parameters that need to be optimized for each specific substrate. Monitoring the reaction progress using TLC can help determine the optimal reaction time to achieve the highest yield while minimizing the formation of byproducts. nih.gov

Interactive Data Table: Yield Optimization Strategies for Oxime Synthesis

| Strategy | Description | Example Condition | Reported Advantage |

| Solvent System Optimization | Selecting an appropriate solvent to enhance reaction rate and yield. | Methanol/Mineral Water (1:1 v/v) | High yields (up to 99%) and short reaction times. ias.ac.in |

| Catalyst Utilization | Employing a catalyst to accelerate the reaction. | Bismuth(III) oxide (Bi₂O₃) under solvent-free conditions. | Environmentally friendly, high yields (60-98%). nih.gov |

| Microwave Irradiation | Using microwave energy to heat the reaction mixture. | Reaction in ethanol with anhydrous sodium carbonate at 90°C. | Reduced reaction time and high yields. google.com |

| Stoichiometric Control | Adjusting the molar ratio of reactants for optimal conversion. | Using a slight excess of hydroxylamine hydrochloride. | Drives the reaction to completion. ias.ac.in |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Dimethylaminobenzaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental data was found for the ¹H NMR or ¹³C NMR spectra of 2-Chloro-4-dimethylaminobenzaldehyde oxime. Consequently, a detailed analysis of its chemical shifts, coupling constants, and specific carbon assignments is not possible. Furthermore, no literature detailing the use of two-dimensional NMR techniques like COSY, HSQC, or HMBC for the structural elucidation of this particular compound could be identified.

Vibrational Spectroscopy

Similarly, dedicated Fourier Transform Infrared (FTIR) and Raman spectroscopic studies for 2-Chloro-4-dimethylaminobenzaldehyde oxime are not present in the available literature. While data exists for the precursor, 2-chloro-4-dimethylaminobenzaldehyde, and for other related benzaldehyde (B42025) oximes, this information cannot be directly extrapolated to the target compound. Without experimental spectra, an analysis of its characteristic functional group vibrations and molecular vibrations cannot be accurately performed.

Due to the absence of the necessary spectroscopic data, it is not feasible to generate the requested in-depth scientific article with the required data tables and detailed research findings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns upon ionization.

For 2-Chloro-4-dimethylaminobenzaldehyde oxime (C₉H₁₁ClN₂O), the expected molecular weight is approximately 198.65 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 198. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic [M+2]⁺ peak at m/z 200 with roughly one-third the intensity of the molecular ion peak is expected, confirming the presence of a single chlorine atom.

While a specific experimental spectrum is not available, a plausible fragmentation pattern can be proposed based on the structure. Key fragmentation pathways for benzaldehyde oximes often involve:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to an ion at m/z 181.

Loss of a chlorine atom (•Cl): [M - 35]⁺, resulting in a fragment at m/z 163.

Cleavage of the N-O bond: This can lead to various subsequent fragmentations.

Fragmentation of the dimethylamino group: Loss of a methyl radical (•CH₃) to form an ion at m/z 183.

Formation of a stable benzonitrile-type ion: Dehydration could lead to the formation of a 2-chloro-4-dimethylaminobenzonitrile radical cation.

Table 1: Predicted Mass Spectrometry Fragments for 2-Chloro-4-dimethylaminobenzaldehyde Oxime

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Notes |

|---|---|---|

| 198 | [C₉H₁₁ClN₂O]⁺ | Molecular Ion Peak [M]⁺ |

| 200 | [C₉H₁₁³⁷ClN₂O]⁺ | Isotope Peak [M+2]⁺ |

| 183 | [M - CH₃]⁺ | Loss of a methyl radical |

| 181 | [M - OH]⁺ | Loss of hydroxyl radical |

| 163 | [M - Cl]⁺ | Loss of chlorine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-Chloro-4-dimethylaminobenzaldehyde oxime is expected to be dominated by transitions associated with its aromatic system and conjugated oxime group. The primary chromophore is the substituted benzene (B151609) ring, which is highly activated by the strong electron-donating dimethylamino group (-N(CH₃)₂) and influenced by the electron-withdrawing chloro (-Cl) and aldoxime (-CH=NOH) groups.

The electronic spectrum would likely exhibit strong absorption bands corresponding to π → π * transitions associated with the benzene ring and the C=N double bond. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for weaker n → π * transitions. The powerful auxochromic effect of the dimethylamino group, which extends conjugation, is expected to cause a significant bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzaldehyde oxime.

Table 2: Expected Electronic Transitions

| Transition Type | Associated Chromophore | Expected Characteristics |

|---|---|---|

| π → π | Substituted benzene ring, C=N bond | High-intensity absorption band(s) at longer wavelengths (likely > 250 nm) |

| n → π | N and O atoms of the oxime group, N of the amino group | Low-intensity absorption band(s), may be obscured by stronger π → π* bands |

X-ray Crystallography and Solid-State Structural Analysis

A definitive single-crystal X-ray structure for 2-Chloro-4-dimethylaminobenzaldehyde oxime has not been reported in publicly accessible crystallographic databases. Therefore, the following subsections are based on the analysis of closely related structures, such as (E)-2-Chlorobenzaldehyde oxime and other substituted benzaldehyde derivatives.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H...π Interactions)

In the solid state, molecules of 2-Chloro-4-dimethylaminobenzaldehyde oxime would be held together by a network of intermolecular interactions. The most significant of these is expected to be O-H···N hydrogen bonding . The hydroxyl group of one oxime molecule can act as a hydrogen bond donor to the nitrogen atom of a neighboring molecule, often forming centrosymmetric dimers.

Other potential interactions include:

π-π Stacking: The aromatic rings of adjacent molecules may stack in a parallel-displaced or T-shaped manner.

C-H···O and C-H···Cl Interactions: Weak hydrogen bonds involving aromatic or methyl C-H groups as donors and the oxime oxygen or chlorine atom as acceptors could further stabilize the crystal packing.

C-H···π Interactions: The hydrogen atoms of the dimethylamino group or the aromatic ring could interact with the π-system of an adjacent benzene ring.

Table 3: Plausible Intermolecular Interactions in the Crystalline State

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | O-H (oxime) | N (oxime of adjacent molecule) | Primary interaction, often forms dimers or chains |

| π-π Stacking | Benzene Ring π-system | Benzene Ring π-system | Contributes to layered or stacked structures |

| Weak Hydrogen Bonding | C-H (aromatic, methyl) | O (oxime), Cl, N (amino) | Stabilizes the three-dimensional network |

| C-H···π Interactions | C-H (aromatic, methyl) | Benzene Ring π-system | Directional interaction aiding crystal cohesion |

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. Although a crystal structure for the title compound is unavailable, an analysis of related structures suggests the likely contributions of various contacts.

Conformational Studies in the Crystalline State

The conformation of 2-Chloro-4-dimethylaminobenzaldehyde oxime in the crystalline state would primarily concern the orientation of the oxime and dimethylamino groups relative to the benzene ring. Benzaldehyde oximes can exist as (E) and (Z) isomers with respect to the C=N bond. In the solid state, it is common to find only one isomer, typically the more thermodynamically stable (E) form.

The key conformational parameter is the dihedral angle between the plane of the C=NOH group and the plane of the aromatic ring. While conjugation favors a planar conformation, steric repulsion between the oxime group and the ortho-chloro substituent may force the oxime group to twist out of the ring's plane. Similarly, the dimethylamino group's geometry and its orientation relative to the ring would be determined by a balance between electronic effects (favoring planarity for resonance) and steric factors.

Reactivity and Mechanistic Investigations of 2 Chloro 4 Dimethylaminobenzaldehyde Oxime

Transformations of the Oxime Functionality

The oxime functional group is a versatile moiety in organic synthesis, capable of undergoing a variety of transformations that alter the carbon-nitrogen double bond or the hydroxyl group. These reactions are fundamental in the synthesis of nitrogen-containing compounds such as amides, amines, and nitriles.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide. wikipedia.orgorganic-chemistry.org For an aldoxime, such as 2-Chloro-4-dimethylaminobenzaldehyde oxime, this transformation typically involves the migration of the hydrogen atom, which is anti-periplanar to the hydroxyl group, leading to a formamide (B127407) derivative after hydrolysis of the intermediate nitrilium ion.

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comchemistrysteps.com This is followed by a concerted 1,2-shift of the group positioned anti to the leaving group, which migrates to the electron-deficient nitrogen atom. alfa-chemistry.com For aldoximes, the migrating group is the aldehydic hydrogen. The resulting nitrilium ion is then attacked by water to form an imidic acid, which subsequently tautomerizes to the more stable amide. chemistrysteps.com A variety of acidic catalysts can be employed, including strong Brønsted acids like sulfuric acid, as well as Lewis acids. wikipedia.orgalfa-chemistry.com

Table 1: Common Catalysts for Beckmann Rearrangement

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | H₂SO₄, HCl, Polyphosphoric acid (PPA) |

| Lewis Acids | PCl₅, SOCl₂, BF₃, AlCl₃ |

It is important to note that for aldoximes, the Beckmann rearrangement can sometimes lead to nitriles via a fragmentation pathway, especially under certain reaction conditions. wikipedia.orgmasterorganicchemistry.com

The reduction of oximes provides a valuable route to primary amines. This transformation involves the reduction of the C=N double bond and the N-O bond. A variety of reducing agents can accomplish this, with the choice of reagent often influencing the reaction conditions and selectivity.

Commonly used reducing agents include metal hydrides and catalytic hydrogenation. Sodium borohydride (B1222165) (NaBH₄) on its own is generally not reactive enough to reduce oximes, but its reactivity can be enhanced by the addition of Lewis acids such as zirconium(IV) chloride (ZrCl₄) or titanium(IV) chloride (TiCl₄). researchgate.net This combination allows for the efficient reduction of both aldoximes and ketoximes to their corresponding amines under mild conditions. researchgate.net Another approach involves the use of stannous chloride (SnCl₂), which can selectively reduce oximes to primary amines.

The dehydration of aldoximes is a direct and common method for the synthesis of nitriles. asianpubs.org This reaction involves the elimination of a molecule of water from the oxime functionality (C=N-OH) to form a cyano group (C≡N). A wide array of dehydrating agents and catalysts can be used to facilitate this process. researchgate.netorganic-chemistry.org

The parent compound, benzaldehyde (B42025) oxime, can be dehydrated to yield benzonitrile. wikipedia.org Common reagents for this transformation include thermal methods, often in a solvent like N,N-Dimethylformamide (DMF) which can also act as a catalyst, or by using acid catalysts where water is removed azeotropically. researchgate.netepo.org Other effective dehydrating systems include oxalyl chloride in the presence of a base like triethylamine. researchgate.net

The carbon atom of the oxime's C=N bond is electrophilic and can be susceptible to attack by nucleophiles. However, these reactions are less common than nucleophilic additions to carbonyls or simple imines. The reaction generally requires activation of the oxime. For instance, in the Beckmann rearrangement, the key step is an intramolecular nucleophilic attack (the migration of an alkyl or aryl group) on the nitrogen atom following the departure of the leaving group. Direct intermolecular nucleophilic addition at the imine carbon of an oxime is not a standard, widely utilized reaction without prior functionalization.

Oximes are often used as protecting groups for aldehydes and ketones due to their stability. researchgate.net The regeneration of the parent carbonyl compound, a process known as deoximation, is therefore a crucial synthetic transformation. Various methods, including hydrolytic, reductive, and oxidative techniques, have been developed to cleave the C=N-OH bond. researchgate.net

Hydrolysis under acidic conditions can regenerate the aldehyde, as is the case with benzaldehyde oxime. wikipedia.org Oxidative cleavage methods are also common and can be performed under mild conditions. asianpubs.org Reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), sometimes under microwave irradiation, can efficiently convert oximes back to their corresponding carbonyl compounds. asianpubs.org Electrochemical protocols have also been developed for deoximation, offering an environmentally friendly alternative that avoids harsh chemical oxidants. organic-chemistry.org

Reactivity of Aromatic Substituents

The aromatic ring of 2-Chloro-4-dimethylaminobenzaldehyde oxime possesses two key substituents: a chloro group at the 2-position and a dimethylamino group at the 4-position. These groups exert significant electronic effects that influence the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.

Reactions Involving the Chloro Substituent (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling Reactions)

The chlorine atom attached to the aromatic ring serves as a leaving group, enabling both nucleophilic aromatic substitution and modern cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on aryl halides is a well-established reaction class, though it typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgwikipedia.org In the case of 2-Chloro-4-dimethylaminobenzaldehyde oxime, the dimethylamino group at the para position is strongly electron-donating, which would typically deactivate the ring toward nucleophilic attack. Conversely, the oxime group at the meta-position relative to the chlorine has an electron-withdrawing character, which provides some activation. evitachem.com

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile adds to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). wikipedia.org Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring. Due to the deactivating effect of the dimethylamino group, forcing conditions or very strong nucleophiles may be required to achieve substitution at this position. libretexts.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a versatile and powerful alternative for functionalizing the chloro-substituted position under milder conditions than typically required for SNAr. wikipedia.org Reactions such as the Suzuki-Miyaura, and Buchwald-Hartwig amination are highly effective for forming new carbon-carbon and carbon-nitrogen bonds, respectively, at the site of the aryl chloride. wikipedia.orgorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a base. wikipedia.orglibretexts.orgrsc.org This method is particularly useful for synthesizing a wide range of substituted aniline (B41778) derivatives. The choice of ligand is crucial and has been the subject of extensive development to improve reaction scope and efficiency. organic-chemistry.orgepa.gov

Suzuki-Miyaura Coupling: To form a C-C bond, the Suzuki reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or ester. organic-chemistry.orglibretexts.org This reaction also requires a palladium catalyst and a base. It is widely used in synthetic chemistry due to its tolerance of a broad range of functional groups and the relatively low toxicity of the boron-containing reagents. wikipedia.org Even for less reactive aryl chlorides, effective catalyst systems have been developed. acs.org

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Bond Formed |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd(OAc)₂ / XPhos | KOt-Bu, Cs₂CO₃ | Aryl-N |

| Suzuki-Miyaura Coupling | Boronic Acid (RB(OH)₂) | Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ | Aryl-C |

| Hiyama Coupling | Organotrifluorosilane (RSiF₃) | [Pd(allyl)Cl]₂ / DavePhos | TBAF | Aryl-C |

Transformations of the Dimethylamino Group (e.g., Quaternization, Oxidation)

The tertiary amine functionality of the dimethylamino group is also a site for chemical modification.

Quaternization

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it nucleophilic. It can readily react with alkylating agents, such as alkyl halides or dimethyl sulfate, to form a quaternary ammonium (B1175870) salt. google.comgoogle.com This is a standard SN2 reaction where the nitrogen atom displaces a halide or other suitable leaving group from the alkylating agent. The reaction can often be performed without a solvent at elevated temperatures. google.com The resulting quaternary ammonium salt carries a positive charge, significantly altering the electronic and solubility properties of the molecule.

Oxidation

The dimethylamino group can undergo oxidation to form various products. The specific outcome depends on the oxidant used and the reaction conditions.

N-Oxide Formation: Treatment with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the tertiary amine into an N-oxide.

N-Dealkylation: More vigorous oxidation can lead to N-demethylation, yielding the corresponding N-methylaniline derivative and ultimately the primary aniline. mdpi.commdpi.com Manganese-based catalysts in the presence of co-oxidants have been shown to facilitate this transformation. mdpi.com The reaction may proceed through a radical cation intermediate. mdpi.com In some cases, oxidation can lead to more complex coupling products. semanticscholar.org

Kinetic and Thermodynamic Studies of Key Reactions

While specific kinetic and thermodynamic data for 2-Chloro-4-dimethylaminobenzaldehyde oxime are not extensively documented in the literature, the principles governing its key reactions can be understood from studies on analogous systems.

For Nucleophilic Aromatic Substitution , the rate of reaction is highly dependent on the stability of the intermediate Meisenheimer complex. acs.orgnih.gov Kinetic studies on similar SNAr reactions show that the formation of this complex is often the rate-determining step. nih.govrsc.org The thermodynamics of complex formation are influenced by the solvent, with polar aprotic solvents generally enhancing stability. acs.org The electron-donating dimethylamino group would thermodynamically destabilize the negatively charged Meisenheimer complex, leading to a higher activation energy and slower reaction rate compared to an unsubstituted or nitro-substituted chlorobenzene. researchgate.net

For Palladium-Catalyzed Cross-Coupling reactions, kinetic analyses have been instrumental in elucidating the mechanism and optimizing reaction conditions. acs.org For the Buchwald-Hartwig amination, the rate-determining step can vary depending on the specific substrates and ligands, but it is often the oxidative addition of the aryl halide to the Pd(0) catalyst or the reductive elimination of the product from the Pd(II) complex. acs.orgnih.gov Kinetic isotope effect studies have supported oxidative addition as the first irreversible and often rate-determining step for aryl chlorides. acs.org

| Reaction | Key Factor Influencing Rate | Expected Effect on 2-Chloro-4-dimethylaminobenzaldehyde oxime |

|---|---|---|

| SNAr | Stability of Meisenheimer Complex | Slowed by electron-donating -NMe₂ group |

| Buchwald-Hartwig Amination | Rate of Oxidative Addition/Reductive Elimination | Aryl chloride activation is generally slower than bromide/iodide |

| Quaternization | Nucleophilicity of Amine | Generally rapid for tertiary amines |

Reaction Mechanism Elucidation for Selected Transformations

Mechanism of Nucleophilic Aromatic Substitution (Addition-Elimination)

The SNAr reaction of 2-Chloro-4-dimethylaminobenzaldehyde oxime with a nucleophile (Nu⁻) proceeds through a two-step mechanism:

Addition: The nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized across the ring and potentially onto the electron-withdrawing oxime group, although its meta-positioning limits this effect.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The formation of the Meisenheimer complex is typically the rate-limiting step.

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination is generally accepted to involve the following key steps: wikipedia.orglibretexts.orgnrochemistry.comonlineorganicchemistrytutor.com

Oxidative Addition: A low-valent Pd(0) catalyst complex undergoes oxidative addition with the aryl chloride (Ar-Cl), forming a Pd(II) complex (Ar-Pd(II)-Cl). This is often the rate-determining step. acs.org

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.

Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium complex, which forms the arylamine product (Ar-NR₂) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Computational and Theoretical Studies on 2 Chloro 4 Dimethylaminobenzaldehyde Oxime

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds. For molecules like 4-(Dimethylamino)benzaldehyde (DMABA), DFT methods are used to predict geometry, electronic structure, reactivity, and spectroscopic properties. nih.gov Theoretical calculations for DMABA have been performed using various DFT functionals, such as B3LYP and PBE, with basis sets like 6-31G(d,p) and 6-311G(d,p), which provide a good balance between computational cost and accuracy. mdpi.comconicet.gov.ar These studies form the basis for a detailed understanding of the molecule's behavior at an atomic level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For DMABA, calculations have been performed to find its lowest energy conformation. conicet.gov.ar

Studies have confirmed that in the optimized structure, the aldehyde and dimethylamino groups are nearly coplanar with the benzene (B151609) ring. nih.gov This planarity facilitates electron delocalization across the molecule. The optimized geometrical parameters, such as bond lengths and angles, have been calculated using DFT methods and show good agreement with experimental data obtained from X-ray diffraction. conicet.gov.ar

Below is a table of selected optimized geometrical parameters for DMABA, calculated at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N-C(aromatic) | 1.366 |

| C(aromatic)-C(aldehyde) | 1.457 | |

| C=O | 1.204 | |

| N-C(methyl) | 1.454 | |

| Bond Angle (°) | C-C-O | 124.5 |

| C-C-H(aldehyde) | 115.5 | |

| C(aromatic)-N-C(methyl) | 121.8 |

Electronic Structure Analysis (e.g., Charge Distribution, Electrostatic Potential)

Electronic structure analysis provides insight into the distribution of electrons within a molecule. The Molecular Electrostatic Potential (MEP) map is a particularly useful tool that illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack. conicet.gov.ar

For DMABA, the MEP map shows that the most negative potential (red and yellow regions) is concentrated around the oxygen atom of the aldehyde group, indicating its susceptibility to electrophilic attack. Conversely, the positive potential (blue regions) is located around the hydrogen atoms, particularly the aldehydic hydrogen. This analysis highlights the charge transfer from the electron-donating dimethylamino group to the electron-withdrawing aldehyde group through the benzene ring. nih.govconicet.gov.ar

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. nih.govresearchgate.net

In DMABA, the HOMO is primarily localized over the dimethylamino group and the benzene ring, while the LUMO is distributed over the aldehyde group and the ring. This distribution confirms the intramolecular charge transfer character of the molecule. The calculated HOMO-LUMO energy gap for DMABA is relatively high, indicating significant chemical stability. conicet.gov.arresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. nih.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.846 |

| ELUMO | -1.532 |

| ΔEHOMO–LUMO | 4.314 |

| Ionization Potential (I) | 5.846 |

| Electron Affinity (A) | 1.532 |

| Hardness (η) | 2.157 |

| Softness (S) | 0.232 |

| Electronegativity (χ) | 3.689 |

| Chemical Potential (μ) | -3.689 |

| Electrophilicity Index (ω) | 3.156 |

Data calculated at the B3LYP/6-31G(d,p) level of theory. conicet.gov.ar

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

Theoretical vibrational frequency calculations are essential for the assignment and interpretation of experimental infrared (IR) and Raman spectra. For DMABA, DFT calculations have been used to compute the vibrational modes, which are then compared with experimental spectra. nih.gov These studies often show excellent agreement between the calculated and observed frequencies, allowing for a reliable assignment of the vibrational bands to specific molecular motions. mdpi.comnih.gov

A detailed vibrational analysis has been performed for DMABA, correlating theoretical frequencies with data from IR, Raman, and Inelastic Neutron Scattering (INS) spectroscopy. mdpi.comconicet.gov.arnih.gov

| Vibrational Mode Assignment | Experimental IR (cm-1) | Calculated (Scaled) (cm-1) |

|---|---|---|

| C-H stretch (aldehyde) | 2818 | 2817 |

| C=O stretch | 1665 | 1666 |

| C=C stretch (ring) | 1598 | 1598 |

| CH3 rock | 1165 | 1166 |

| C-N stretch | 1370 | 1370 |

Data from a study using B3LYP/6-31G(d,p) level of theory. conicet.gov.ar

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) and Experimental Validation

Computational chemistry can also predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for structure elucidation and for validating the accuracy of the computational model by comparing the theoretical values with experimental data. While detailed theoretical NMR studies for DMABA were not found in the searched literature, this remains a standard application of DFT. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry and then referencing them against a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts (δ). These predicted shifts would then be compared with experimental ¹H and ¹³C NMR spectra for validation.

Molecular Docking and Dynamics Simulations

This section is not applicable based on the available research. Searches for molecular docking and dynamics simulations of 4-(Dimethylamino)benzaldehyde related to non-biological interactions did not yield relevant studies.

Investigation of Non-Linear Optical (NLO) Properties

Computational and theoretical investigations into the non-linear optical (NLO) properties of organic molecules are a significant area of materials science research. These studies aim to predict and understand the molecular characteristics that lead to desirable NLO effects, which are crucial for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is fundamentally linked to its electronic structure, specifically the arrangement of electron-donating and electron-withdrawing groups connected by a π-conjugated system. This "push-pull" mechanism can lead to a large change in dipole moment upon excitation, a key determinant of the second-order NLO response, quantified by the first hyperpolarizability (β).

In the case of 2-Chloro-4-dimethylaminobenzaldehyde oxime, the molecule possesses a strong electron-donating dimethylamino group (-N(CH3)2) and a moderately electron-withdrawing oxime group (-CH=NOH), attached to a benzene ring. The chlorine atom at the 2-position acts as an additional electron-withdrawing group. This specific arrangement of functional groups suggests that the compound could exhibit significant NLO properties.

Theoretical calculations, typically employing quantum chemical methods such as Density Functional Theory (DFT), are instrumental in elucidating the NLO properties of such molecules. These computational approaches can provide valuable insights into various parameters that govern the NLO response.

Key Molecular Properties Calculated for NLO Response:

| Property | Symbol | Description | Relevance to NLO |

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. | A large ground-state dipole moment can be indicative of a significant charge asymmetry, which is often a prerequisite for a large NLO response. |

| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field. | Linear polarizability is related to the refractive index of the material. |

| First Hyperpolarizability | β | A measure of the second-order NLO response of a molecule. | This is the key parameter for applications such as second-harmonic generation (SHG). A higher β value indicates a more efficient NLO material. |

Detailed computational studies on 2-Chloro-4-dimethylaminobenzaldehyde oxime would involve optimizing the molecular geometry and then calculating the aforementioned properties. The results of such calculations would likely be presented in a format similar to the hypothetical data table below, which illustrates the type of information that would be generated from a computational NLO investigation.

Hypothetical Calculated NLO Properties for 2-Chloro-4-dimethylaminobenzaldehyde Oxime:

| Parameter | Calculated Value | Units |

| Dipole Moment (μ) | [Data not available] | Debye |

| Mean Polarizability (α) | [Data not available] | a.u. |

| First Hyperpolarizability (βtot) | [Data not available] | a.u. |

The magnitude of the first hyperpolarizability (β) is of particular interest. A large β value would classify 2-Chloro-4-dimethylaminobenzaldehyde oxime as a promising candidate for NLO applications. The analysis of the frontier molecular orbitals (HOMO and LUMO) would also be a critical component of such a study, as the energy gap between them is inversely related to the molecular polarizability and hyperpolarizability. A smaller HOMO-LUMO gap generally correlates with a larger NLO response.

Applications in Organic Synthesis and Functional Material Development Non Biological Focus

Role as a Synthetic Intermediate and Building Block in Complex Organic Synthesis

2-Chloro-4-dimethylaminobenzaldehyde oxime serves as a key intermediate in the synthesis of various organic molecules due to the reactivity of its oxime moiety and the functional groups on the benzaldehyde (B42025) core.

Preparation of Nitrogen-Containing Heterocycles (e.g., Isoxazolines, Aza Heterocycles)

Nitrogen-containing heterocycles are fundamental structural motifs in many functional materials. While specific examples detailing the use of 2-Chloro-4-dimethylaminobenzaldehyde oxime in the synthesis of isoxazolines and other aza heterocycles are not extensively documented in readily available literature, the general reactivity of oximes is well-established for this purpose. Oximes can participate in cycloaddition reactions and other cyclization strategies to form a variety of heterocyclic systems. For instance, chiral N-tert-butanesulfinyl imines, which are related to oximes, are effectively used in the stereoselective synthesis of nitrogen-containing heterocycles like 2-chloro-2-aroylaziridines beilstein-journals.org. The synthesis of benzofused nitrogen heterocycles is another area where complex aniline (B41778) derivatives are employed in tandem strategies to build polycyclic systems nih.gov. The presence of the chloro and dimethylamino groups on the aromatic ring of 2-Chloro-4-dimethylaminobenzaldehyde oxime offers avenues for further functionalization, making it a potentially useful, though currently under-explored, building block for substituted nitrogen heterocycles.

Coordination Chemistry of the Oxime Ligand

The nitrogen and oxygen atoms of the oxime group in 2-Chloro-4-dimethylaminobenzaldehyde oxime make it an excellent candidate for a ligand in coordination chemistry, capable of forming stable complexes with various metal ions.

Synthesis and Characterization of Metal Complexes with 2-Chloro-4-dimethylaminobenzaldehyde Oxime

The synthesis of metal complexes with Schiff base ligands, a class of compounds that includes oximes, is a widespread practice in inorganic chemistry. Typically, these complexes are prepared by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) nih.govsbmu.ac.ir. While direct synthesis examples for 2-Chloro-4-dimethylaminobenzaldehyde oxime are sparse, the methods used for analogous compounds are informative. For instance, Schiff bases derived from other benzaldehyde derivatives like 2,4-dihydroxybenzaldehyde have been used to synthesize complexes with Cu(II), Ni(II), and Zn(II) sbmu.ac.ir.

The characterization of these resulting metal complexes is performed using a suite of analytical techniques. These include:

Elemental Analysis: To determine the empirical formula and the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N) upon complexation researchgate.net.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry sbmu.ac.ir.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion sbmu.ac.irresearchgate.net.

Molar Conductance Measurements: To ascertain whether the complex is an electrolyte or non-electrolyte in solution sbmu.ac.ir.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its complexes in solution.

Mass Spectrometry: To confirm the molecular weight of the synthesized compounds nih.gov.

Thermal Analysis: To study the stability of the complexes and their decomposition patterns.

These established methods would be directly applicable to the synthesis and characterization of novel metal complexes involving 2-Chloro-4-dimethylaminobenzaldehyde oxime as a ligand.

Structural Analysis of Coordination Compounds and Ligand Binding Modes

The structural elucidation of coordination compounds is crucial for understanding their properties. X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles nih.gov.

For oxime-based ligands, coordination to a metal center typically occurs through the nitrogen atom of the azomethine group and, depending on the specific structure and reaction conditions, potentially the oxygen atom of the hydroxyl group. Studies on related Schiff base complexes show that the geometry around the central metal ion can vary. For example, complexes of Schiff bases derived from benzaldehyde derivatives with Cu(II) and Co(II) have been found to adopt a square planar geometry, while Cd(II) and Zn(II) complexes can exhibit tetrahedral geometry sbmu.ac.irresearchgate.net. The specific binding modes and resulting geometry for complexes of 2-Chloro-4-dimethylaminobenzaldehyde oxime would depend on the metal ion, the reaction stoichiometry, and the presence of other coordinating species.

Table 1: Common Geometries of Metal Complexes with Schiff Base Ligands

| Metal Ion | Typical Geometry |

|---|---|

| Cu(II) | Square Planar |

| Ni(II) | Square Planar (diamagnetic) |

| Co(II) | Square Planar |

| Zn(II) | Tetrahedral |

This table is based on findings for structurally similar Schiff base ligands sbmu.ac.irresearchgate.net.

Potential in Homogeneous or Heterogeneous Catalysis (non-biological)

Metal complexes derived from Schiff bases and oximes are of significant interest for their catalytic activities in various organic transformations. The catalytic potential of such complexes is often attributed to the ability of the central metal ion to cycle between different oxidation states, facilitating redox reactions.

While specific catalytic applications of 2-Chloro-4-dimethylaminobenzaldehyde oxime complexes have not been detailed in the available literature, the broader class of oxime-containing compounds has shown promise. For instance, certain oximes have been designed for the catalytic inactivation of reactive organophosphates nih.gov. Metal-imine complexes are also known to be utilized in various catalytic processes researchgate.net. The electronic properties of the 2-Chloro-4-dimethylaminobenzaldehyde oxime ligand, influenced by the electron-donating dimethylamino group and the electron-withdrawing chloro group, could be tuned to modulate the catalytic activity of its metal complexes, presenting a promising area for future research in homogeneous or heterogeneous catalysis.

Applications in Material Science and Functional Materials

The molecular architecture of 2-Chloro-4-dimethylaminobenzaldehyde oxime, combining a responsive electronic system with a versatile functional group, suggests its utility in the creation of novel functional materials.

Development of Chromophores and Dyes (without biological implication)

The core structure of 4-dimethylaminobenzaldehyde is a well-established platform for chromophores due to its donor-π-acceptor ("push-pull") electronic configuration. The dimethylamino group acts as a powerful electron donor, while the aldehyde, or in this case, the oxime group, serves as an electron acceptor. This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon that is fundamental to the generation of color in many organic dyes. globalresearchonline.net The electronic properties of this system can be fine-tuned by substituents on the aromatic ring. The presence of a chlorine atom at the 2-position can influence the electronic distribution and steric properties, potentially altering the absorption wavelength and other photophysical characteristics of resulting dyes.

Compounds based on the 4-dimethylaminobenzaldehyde framework are known to form condensation products that are highly colored. For instance, the condensation of p-dimethylaminobenzaldehyde with p-chloroaniline results in the synthesis of an organic nonlinear optical material, demonstrating the role of this structural motif in creating materials with specific optical properties. globalresearchonline.netresearchgate.net

Table 1: Structural Features and Their Role in Chromophore Development

| Structural Component | Function | Effect on Properties |

|---|---|---|

| 4-(Dimethylamino) group | Strong Electron Donor | Enhances intramolecular charge transfer; often leads to color (bathochromic shift). |

| Benzene (B151609) Ring | π-System Bridge | Conjugated system that facilitates electron delocalization between donor and acceptor. |

| Oxime Group | Electron Acceptor | Completes the donor-acceptor system required for ICT. |

Precursor for Advanced Organic Materials (e.g., polymers, specialty chemicals)

The oxime functional group is a versatile handle for the synthesis of polymers through what is known as "click chemistry." Oxime formation and its reverse reaction are efficient and proceed under mild conditions, making them suitable for creating dynamic covalent polymers and self-healing materials. rsc.org The reaction between a molecule containing an alkoxyamine and another containing a carbonyl group (like an aldehyde or ketone) forms a stable oxime linkage. rsc.org

Given this reactivity, 2-Chloro-4-dimethylaminobenzaldehyde oxime can be envisioned as a monomer or a building block for advanced polymers. Its bifunctional nature (the oxime group and the potential for reactions on the aromatic ring) allows for its incorporation into polymer chains. The synthesis of high molecular weight step-growth polymers via oxime chemistry is documented, highlighting its efficiency and the absence of side-reactions. rsc.org This chemistry has been used to create a variety of polymer architectures, including macromolecular stars that can dissociate and reconstruct in response to specific stimuli. rsc.org

Advanced Analytical Methodologies (Non-Clinical/Non-Biological)

In analytical chemistry, reagents that can react selectively with analytes to enhance their detection are of great value. The functional groups within 2-Chloro-4-dimethylaminobenzaldehyde oxime provide a basis for its use in non-biological analytical methods.

Use as a Derivatization Reagent for Spectroscopic or Chromatographic Detection

Chemical derivatization is a technique used in chromatography to convert an analyte into a product with improved properties for separation and detection. greyhoundchrom.com Reagents are often used to tag analytes with a chromophore for UV-Vis detection or a readily ionizable group for mass spectrometry (MS).

The parent aldehyde, 4-dimethylaminobenzaldehyde, is a known derivatizing agent. globalresearchonline.net Similarly, the oxime itself can be used in derivatization schemes. For instance, hydroxylamine-containing reagents react with carbonyl compounds (aldehydes and ketones) to form oximes, a reaction that can be used to detect these carbonyls. Conversely, the oxime group could potentially undergo exchange reactions. The presence of the dimethylamino group is particularly advantageous for detection by electrospray ionization mass spectrometry (ESI-MS), as it is easily protonated, leading to a strong signal in the positive ion mode.

Table 2: Potential Derivatization Reactions for Analytical Detection

| Reaction Type | Analyte Functional Group | Purpose |

|---|---|---|

| Oxime Formation | Aldehydes, Ketones | Tags the analyte for enhanced detection, particularly for compounds with poor ionization efficiency or lacking a chromophore. |

Formation of Colored Complexes with Non-Biological Analytes

The 4-dimethylaminobenzaldehyde moiety is famously used as a colorimetric reagent, most notably as Ehrlich's reagent, for the detection of compounds containing an indole ring. globalresearchonline.net This reaction forms a highly colored cyanine dye. This principle of forming colored products through condensation or complexation can be extended to other non-biological analytes.

Recent research has shown that derivatives of 4-dimethylaminobenzaldehyde can act as highly selective colorimetric chemosensors for metal ions. For example, a sensor incorporating a p-dimethylaminobenzaldehyde unit linked to a benzoyl thiourea group was designed for the specific visual detection of copper (Cu²⁺) ions in an aqueous solution. ijcea.org Upon addition of Cu²⁺, the solution underwent a distinct color change from orange to brown, which was not observed with other common metal ions like Fe²⁺, Zn²⁺, or Ni²⁺. ijcea.org This demonstrates the utility of the dimethylaminobenzaldehyde framework in creating sensors for environmental or industrial monitoring of specific metal analytes. The formation of a colored complex allows for simple and rapid quantification using UV-Vis spectrophotometry.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-chloro-4-dimethylaminobenzaldehyde oxime?

- Methodology : The synthesis typically involves condensation of 2-chloro-4-dimethylaminobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions. Critical steps include pH control (~8–10) and temperature regulation (60–80°C) to maximize oxime formation. Purification via recrystallization or column chromatography is recommended to remove unreacted aldehydes or hydroxylamine byproducts .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:3). Confirm product identity via H NMR (e.g., oxime proton at δ 8.2–8.5 ppm) and FTIR (C=N stretch near 1640 cm).

Q. What safety precautions are essential when handling 2-chloro-4-dimethylaminobenzaldehyde oxime?

- Exposure Controls : Use respiratory protection (NIOSH-approved N95 respirator) and impervious gloves (e.g., nitrile). Avoid skin/eye contact due to potential irritancy, as inferred from structural analogs like phosgene oxime .

- Emergency Measures : In case of exposure, immediately rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for specific antidotes or medical protocols .

Q. How can the purity of 2-chloro-4-dimethylaminobenzaldehyde oxime be validated?

- Analytical Methods : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) is recommended. Purity >98% is achievable with proper recrystallization .

- Data Interpretation : Compare retention times and UV spectra with reference standards. Impurities (e.g., unreacted aldehyde) typically elute earlier in the chromatogram.

Advanced Research Questions

Q. How do substituents on the benzaldehyde ring influence the reactivity of oxime derivatives?

- Mechanistic Insights : Electron-donating groups (e.g., dimethylamino) enhance nucleophilicity at the oxime nitrogen, facilitating reactions like O-alkylation or coordination with metal ions. Computational studies (DFT) can model charge distribution and predict regioselectivity in subsequent reactions .

- Experimental Validation : Compare reaction rates of 2-chloro-4-dimethylaminobenzaldehyde oxime with analogs lacking the dimethylamino group (e.g., 2-chlorobenzaldehyde oxime) in nucleophilic substitutions.

Q. What strategies resolve contradictions in reported toxicity data for oxime derivatives?

- Case Study : Phosgene oxime exhibits conflicting AEGL-1 values due to variability in human exposure studies . For 2-chloro-4-dimethylaminobenzaldehyde oxime, conduct systematic toxicity assays (e.g., Ames test for genotoxicity, acute dermal exposure in rodents) and cross-validate with computational models (e.g., QSAR) .

- Data Harmonization : Use standardized OECD guidelines for toxicity testing and meta-analysis to reconcile discrepancies.

Q. How can reaction conditions be optimized for selective O- vs. N-functionalization of the oxime group?

- Kinetic vs. Thermodynamic Control : For O-alkylation, employ polar aprotic solvents (e.g., DMF) and mild bases (KCO) at 50–60°C. For N-functionalization, use stronger bases (NaH) and elevated temperatures (80–100°C) .

- Monitoring Tools : In situ IR spectroscopy can track shifts in C=N or O–H stretches to identify dominant pathways.

Q. What advanced techniques characterize the supramolecular interactions of 2-chloro-4-dimethylaminobenzaldehyde oxime?

- Crystallography : Single-crystal X-ray diffraction reveals hydrogen-bonding patterns (e.g., oxime-OH⋯Cl interactions) and π-stacking influenced by the chloro and dimethylamino groups .

- Spectroscopic Analysis : Solid-state NMR (C CP/MAS) provides insights into molecular packing and dynamic behavior in crystalline phases.

Methodological Guidance

Designing experiments to study enzymatic inhibition by oxime derivatives

- Enzyme Selection : Target enzymes with nucleophilic active sites (e.g., acetylcholinesterase) where the oxime group can act as a reversible inhibitor. Use kinetic assays (Ellman’s method) to determine IC values .

- Structural Modifications : Introduce fluorinated groups (e.g., CF) to lower pK and enhance binding affinity, as demonstrated in pyruvate oxime analogs .

Troubleshooting inconsistent yields in oxime synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.